molecular formula C18H22O4 B1248932 (3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one

(3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one

Cat. No.: B1248932
M. Wt: 302.4 g/mol
InChI Key: VDHJVLMLBFZNRU-ORQLPXSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one is a natural product found in Geotrichum, Crassocephalum crepidioides, and Dipodascus with data available.

Scientific Research Applications

Chemical Constituents from Natural Sources

  • Compounds structurally related to (3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one have been isolated from various natural sources, such as Wigandia urens and Alpinia katsumadai. These compounds exhibit activities in specific biochemical assays, demonstrating potential therapeutic applications (Shugeng Cao et al., 2003), (Chunyan Wang et al., 2017).

Insecticidal Properties

  • The compound has been synthesized for its insecticidal properties. This highlights its potential use in agricultural applications as a natural pest control agent (K. Uchida et al., 2007).

Medicinal Applications

  • Isolated compounds from seeds of Alpinia katsumadai, which are structurally similar to the compound , have shown significant suppression of allergic airway inflammation. This suggests potential medicinal applications in treating respiratory conditions (Chunyan Wang et al., 2017).

Structural and Synthetic Studies

  • Several studies have been conducted on the synthesis of similar compounds, showcasing the compound's significance in the field of organic chemistry and its potential as a precursor for various chemical syntheses (A. L. Coelho et al., 1992), (G. Schmidt et al., 1995).

Therapeutic Potential

Phototransformation Studies

  • The compound and its derivatives have been a subject of study in phototransformation research, indicating its relevance in photochemical reactions and potential applications in material science (S. C. Gupta et al., 1995).

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

(3R)-7-[(E)-but-2-enyl]-6,8-dihydroxy-3-[(E)-pent-3-enyl]-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H22O4/c1-3-5-7-8-13-10-12-11-15(19)14(9-6-4-2)17(20)16(12)18(21)22-13/h3-6,11,13,19-20H,7-10H2,1-2H3/b5-3+,6-4+/t13-/m1/s1

InChI Key

VDHJVLMLBFZNRU-ORQLPXSXSA-N

Isomeric SMILES

C/C=C/CC[C@@H]1CC2=CC(=C(C(=C2C(=O)O1)O)C/C=C/C)O

Canonical SMILES

CC=CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)CC=CC)O

Synonyms

7-but-15-enyl-6,8-dihydroxy-3(R)-pent-11-enylisochroman-1-one
BDPIC cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one
Reactant of Route 2
(3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one
Reactant of Route 3
(3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one
Reactant of Route 4
(3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one
Reactant of Route 5
(3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one
Reactant of Route 6
(3R)-7-(2-Butenyl)-6,8-dihydroxy-3,4-dihydro-3-(3-pentenyl)-1H-2-benzopyran-1-one

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